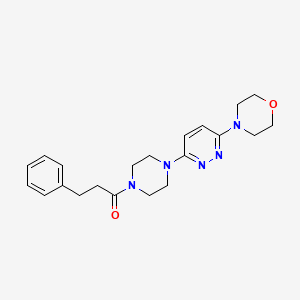
1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one is a compound that has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts. The structural features of this compound suggest it may interact with various biological pathways, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is C21H24N6O with a molecular weight of approximately 392.463 g/mol. Its structure includes a morpholine ring, a pyridazine moiety, and a piperazine group, which are known to influence its biological activity.
Anti-inflammatory and Analgesic Properties
Recent studies have evaluated the anti-inflammatory and analgesic activities of derivatives related to this compound. For instance, a series of 2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2H)-ones were synthesized and tested for their pharmacological effects. The results indicated that certain derivatives exhibited significant anti-inflammatory activity at doses of 20 and 40 mg/kg, with one derivative showing superior efficacy compared to standard drugs like aspirin .
| Compound | Dose (mg/kg) | Anti-inflammatory Activity | Analgesic Activity |
|---|---|---|---|
| 12a | 20 | High | Moderate |
| 12a | 40 | Very High | High |
| Aspirin | 40 | Moderate | Moderate |
The mechanism by which this compound exerts its effects may involve the inhibition of pro-inflammatory cytokines and the modulation of pain pathways. The presence of the morpholine and piperazine groups suggests potential interactions with neurotransmitter systems, which could contribute to its analgesic properties.
Safety Profile
The safety profile of related compounds was assessed through anti-platelet activity tests and evaluation of ulcerogenicity. The findings indicated that these derivatives had lower bleeding times compared to aspirin, suggesting a favorable cardiovascular safety profile . This is particularly important for compounds intended for chronic use in managing inflammatory conditions.
Case Studies
A specific case study involved the evaluation of several morpholinyl derivatives for their therapeutic potential. Among them, the compound with the morpholinopyridazin moiety demonstrated promising results in reducing inflammation in animal models while maintaining a low incidence of adverse effects.
Clinical Implications
Given the biological activity observed in preclinical studies, there is potential for further development into therapeutic agents for conditions such as arthritis or other inflammatory diseases. Future clinical trials will be essential to confirm efficacy and safety in human populations.
Propriétés
IUPAC Name |
1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c27-21(9-6-18-4-2-1-3-5-18)26-12-10-24(11-13-26)19-7-8-20(23-22-19)25-14-16-28-17-15-25/h1-5,7-8H,6,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRQSJPATCVBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














